molecular formula C10H8N4O B2792208 N-(pyridin-4-yl)pyrimidine-2-carboxamide CAS No. 1251708-58-3

N-(pyridin-4-yl)pyrimidine-2-carboxamide

Cat. No.: B2792208
CAS No.: 1251708-58-3
M. Wt: 200.201
InChI Key: VMAYUZZWLPMZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-yl)pyrimidine-2-carboxamide is an organic compound that features a pyridine ring and a pyrimidine ring connected through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-4-yl)pyrimidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with pyrimidine-2-amine under appropriate conditions to form the desired carboxamide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrimidine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

N-(pyridin-4-yl)pyrimidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)pyrimidine-2-carboxamide
  • N-(pyridin-3-yl)pyrimidine-2-carboxamide
  • N-(pyridin-4-yl)pyridine-2-carboxamide

Uniqueness

N-(pyridin-4-yl)pyrimidine-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridine ring relative to the pyrimidine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Biological Activity

N-(pyridin-4-yl)pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to a pyrimidine core, which is known for its versatility in biological applications. The compound's structure allows for interactions with various biological targets, including enzymes and receptors.

Target Interactions

The compound is believed to exert its biological effects through specific interactions with target proteins. It forms strong hydrogen bonds with its targets, which can lead to alterations in their functional states. Such interactions are crucial for modulating biochemical pathways that influence cellular processes such as proliferation and apoptosis.

Biochemical Pathways

Research indicates that this compound may influence several key biochemical pathways. Similar compounds have been shown to affect cell signaling pathways involved in inflammation, cancer progression, and neurodegenerative diseases .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. For instance, compounds with similar structures have shown effective cytotoxicity against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54910Induces apoptosis
N-(cyclopropylmethyl)-6-(S)-3-hydroxypyrrolidin-1-yl-pyrimidine-4-carboxamideMCF75Inhibits NAPE-PLD, modulates NAEs
Oxazolo[5,4-d]pyrimidinesHT298Inhibits VEGFR-2, activates caspases

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Studies have shown that certain derivatives exhibit higher anti-inflammatory efficacy compared to standard drugs like indomethacin .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition (%)Reference Drug Inhibition (%)
This compound6047
Indomethacin42-

Antiviral Activity

Recent investigations suggest that this compound may possess antiviral properties. Compounds structurally related to it have demonstrated activity against various viruses, including SARS-CoV-2. In vitro studies revealed promising selectivity indices against viral replication .

Case Studies and Research Findings

  • Inhibition of NAPE-PLD : A study identified a derivative as a potent inhibitor of the enzyme NAPE-phospholipase D (NAPE-PLD), leading to decreased levels of bioactive lipids in neuronal cells and significant behavioral changes in animal models .
  • Cytotoxicity Assessment : A series of pyrimidine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced antiproliferative activity .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives revealed that certain substituents could dramatically influence biological activity, suggesting avenues for further optimization in drug design .

Properties

IUPAC Name

N-pyridin-4-ylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-10(9-12-4-1-5-13-9)14-8-2-6-11-7-3-8/h1-7H,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAYUZZWLPMZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.